molecular formula C29H25NO5 B15278423 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxynaphthalen-2-yl)propanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxynaphthalen-2-yl)propanoic acid

Cat. No.: B15278423
M. Wt: 467.5 g/mol
InChI Key: NBKUQDNGLBEQTN-HHHXNRCGSA-N
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxynaphthalen-2-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a methoxynaphthyl moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxynaphthalen-2-yl)propanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The protected amino acid is then coupled with the methoxynaphthyl moiety using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxynaphthyl moiety.

    Reduction: Reduction reactions can occur at the carbonyl group of the Fmoc protecting group.

    Substitution: Nucleophilic substitution reactions can take place at the fluorenylmethoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxynaphthalen-2-yl)propanoic acid is used in peptide synthesis as a protecting group for amino acids.

Biology

In biological research, this compound can be used to study protein interactions and enzyme mechanisms by incorporating it into synthetic peptides.

Medicine

In medicine, it may be used in the development of peptide-based drugs, where the Fmoc group protects the amino acid during synthesis and is later removed to yield the active peptide.

Industry

Industrially, the compound is used in the large-scale synthesis of peptides and other complex organic molecules.

Mechanism of Action

The mechanism by which ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxynaphthalen-2-yl)propanoic acid exerts its effects involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further reactions.

Comparison with Similar Compounds

Similar Compounds

    Boc (tert-Butyloxycarbonyl) Protected Amino Acids: Similar to Fmoc-protected amino acids but use a different protecting group.

    Cbz (Carbobenzyloxy) Protected Amino Acids: Another type of protecting group used in peptide synthesis.

Uniqueness

The uniqueness of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxynaphthalen-2-yl)propanoic acid lies in its combination of the Fmoc protecting group and the methoxynaphthyl moiety, which provides specific reactivity and stability advantages in synthetic applications.

Properties

Molecular Formula

C29H25NO5

Molecular Weight

467.5 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxynaphthalen-2-yl)propanoic acid

InChI

InChI=1S/C29H25NO5/c1-34-21-13-12-19-14-18(10-11-20(19)16-21)15-27(28(31)32)30-29(33)35-17-26-24-8-4-2-6-22(24)23-7-3-5-9-25(23)26/h2-14,16,26-27H,15,17H2,1H3,(H,30,33)(H,31,32)/t27-/m1/s1

InChI Key

NBKUQDNGLBEQTN-HHHXNRCGSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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